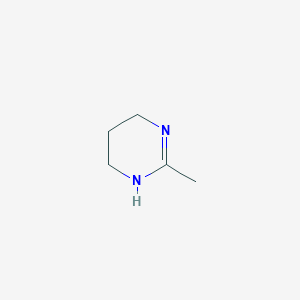
2-Methyl-1,4,5,6-tetrahydropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,4,5,6-tetrahydropyrimidine is a cyclic amidine compound with the molecular formula C5H10N2. It is a derivative of pyrimidine and is known for its role as a carbon dioxide fixation agent
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1,4,5,6-tetrahydropyrimidine can be synthesized through a two-step procedure starting from 1,3-propanediamine and carbon disulfide (CS2), followed by methylation with methyl iodide . The reaction conditions typically involve the use of a base such as sodium hydroxide to facilitate the formation of the intermediate product, which is then methylated to yield the final compound.
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using bacteria such as Halomonas elongata. The fermentation process includes steps like ceramic membrane microfiltration, electrodialysis desalination, and diatomaceous earth filtration to purify the compound .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,4,5,6-tetrahydropyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert it into other tetrahydropyrimidine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products
Scientific Research Applications
2-Methyl-1,4,5,6-tetrahydropyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research has shown its potential in neuroprotection and anti-inflammatory activities.
Industry: It is used in the production of various chemicals and as a stabilizer for cells and biomolecules.
Mechanism of Action
The mechanism of action of 2-Methyl-1,4,5,6-tetrahydropyrimidine involves its ability to act as a carbon dioxide fixation agent, forming a zwitterionic adduct with carbon dioxide . This property makes it valuable in processes that require the stabilization of carbon dioxide. Additionally, its neuroprotective and anti-inflammatory effects are attributed to the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine: Used in the synthesis of pyrantel derivatives with nematocidal activity.
1-Methyl-2-(2-thienyl)ethenyl-1,4,5,6-tetrahydropyrimidine: Known for its use in the preparation of hapten antibodies.
Ectoine (S)-2-Methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid: A cyclic amino acid derivative with protective properties against environmental stress.
Uniqueness
2-Methyl-1,4,5,6-tetrahydropyrimidine is unique due to its specific role as a carbon dioxide fixation agent and its potential applications in neuroprotection and anti-inflammatory activities. Its ability to form stable adducts with carbon dioxide sets it apart from other similar compounds.
Properties
IUPAC Name |
2-methyl-1,4,5,6-tetrahydropyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-5-6-3-2-4-7-5/h2-4H2,1H3,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIDPRZCOYMNQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378143 |
Source


|
| Record name | 2-methyl-1,4,5,6-tetrahydropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4271-95-8 |
Source


|
| Record name | 2-methyl-1,4,5,6-tetrahydropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
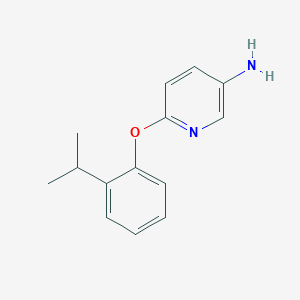
![1,3-Benzenedicarboxylic acid, 5-[(2-mercaptoacetyl)amino]-, 1,3-dimethyl ester](/img/structure/B15095775.png)
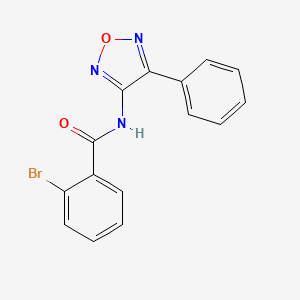
![N-(2H-1,3-benzodioxol-5-yl)-2-{[4-(4-chlorophenyl)-5-[(thiophen-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15095785.png)
![(3'-Bromo-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B15095786.png)
![4-[[7-(2-Hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methoxy]-4-oxobutanoic acid](/img/structure/B15095797.png)
![Cycloheptyl{[4-ethoxy-3-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B15095805.png)
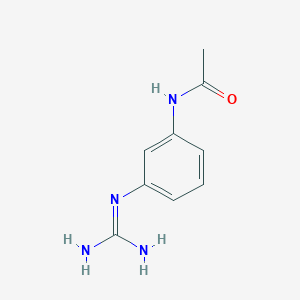
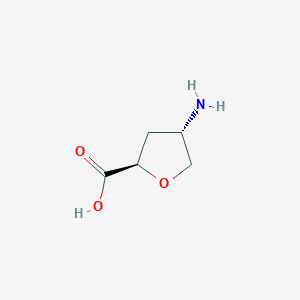
![Ethanol,2-[[4-[2-(4-hexyl-5-nitro-2-thiazolyl)diazenyl]phenyl](4,4,4-trifluorobutyl)amino]-](/img/structure/B15095830.png)

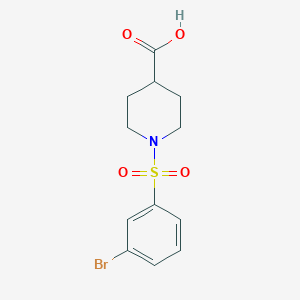

![(2Z)-2-(4-fluorobenzylidene)imidazo[2,1-b][1,3]benzothiazol-3(2H)-one](/img/structure/B15095865.png)
